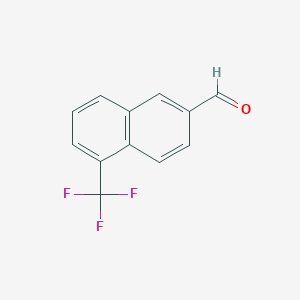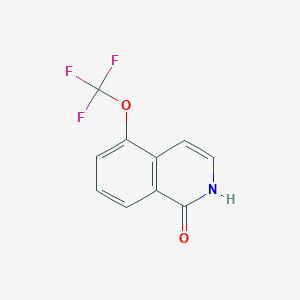
5-(trifluoromethoxy)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolin-1(2H)-ones. This compound is characterized by the presence of a trifluoromethoxy group attached to the fifth position of the isoquinolin-1(2H)-one core structure. Isoquinolin-1(2H)-ones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation and annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can yield isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The electro-oxidative intramolecular C-H amination has emerged as a powerful platform for synthesizing nitrogen-containing heterocycles under metal- and external oxidant-free conditions . This method is environmentally friendly and suitable for industrial applications.
化学反应分析
Types of Reactions
5-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinolin-1(2H)-ones.
科学研究应用
5-(Trifluoromethoxy)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 5-(trifluoromethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of tankyrase activity, which plays a role in the regulation of WNT signaling pathways . This inhibition can lead to the suppression of oncogenic signaling and growth inhibition of cancer cells.
相似化合物的比较
Similar Compounds
3-Aryl-5-substituted isoquinolin-1-ones: These compounds exhibit similar structural features and biological activities, such as potent inhibition of tankyrase activity.
2-Trifluoromethylquinolines: These compounds share the trifluoromethoxy group and exhibit favorable properties, including blue emission.
Uniqueness
5-(Trifluoromethoxy)isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase activity and its potential therapeutic applications make it a valuable compound for scientific research and drug development.
属性
CAS 编号 |
630423-20-0 |
|---|---|
分子式 |
C10H6F3NO2 |
分子量 |
229.15 g/mol |
IUPAC 名称 |
5-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |
InChI 键 |
QOYYLBLZOGTYBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




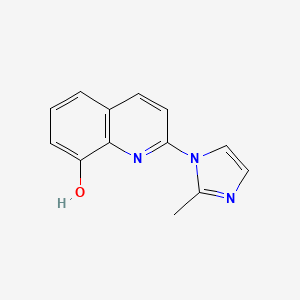
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)
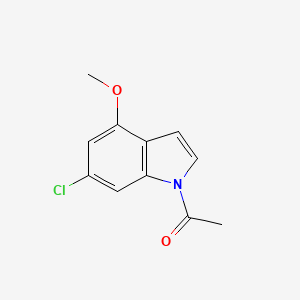
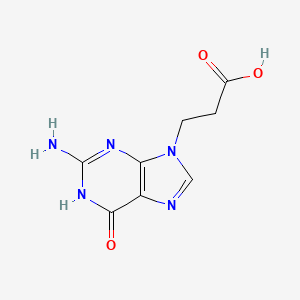
![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
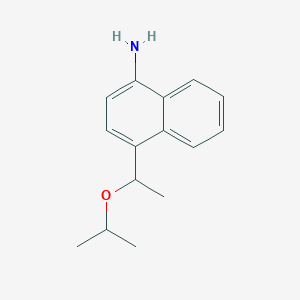
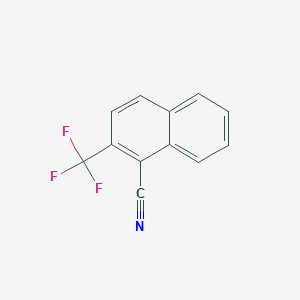

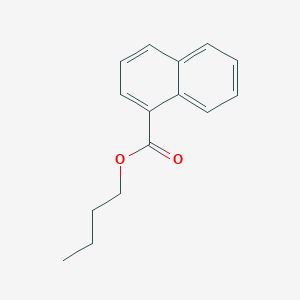
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)
